

4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethoxy)aniline
Cat. No.:	B1587044

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-(trifluoromethoxy)aniline** (CAS: 175205-77-3) for Advanced Research Applications

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. **4-Chloro-2-(trifluoromethoxy)aniline** has emerged as a highly versatile and valuable intermediate.^[1] Its unique molecular architecture, featuring a chlorinated aniline core functionalized with a trifluoromethoxy group, offers a compelling combination of reactivity and property-enhancing features. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of a methoxy group but with profoundly different electronic properties, conferring increased lipophilicity and metabolic stability to derivative compounds—attributes highly sought after in drug design.^{[2][3]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its applications, and practical protocols for its use, grounded in established scientific principles.

Core Chemical Identity

The compound is unambiguously identified by a set of standardized chemical descriptors. Its structure is foundational to its reactivity and function.

Identifier	Value
CAS Number	175205-77-3 [1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₅ ClF ₃ NO [1] [5] [6]
Molecular Weight	211.57 g/mol [1] [5] [6]
IUPAC Name	4-chloro-2-(trifluoromethoxy)aniline [7]
SMILES	NC1=C(OC(F)(F)F)C=C(Cl)C=C1 [7]
InChIKey	UCFTYLMKCJPWBX-UHFFFAOYSA-N [7]

Chemical Structure of 4-Chloro-2-(trifluoromethoxy)aniline

[Click to download full resolution via product page](#)

Caption: Molecular structure of **4-Chloro-2-(trifluoromethoxy)aniline**.

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and behavior in various solvent systems. The trifluoromethoxy group notably enhances solubility in a range of organic solvents, a key advantage in synthetic applications.[\[1\]](#)

Property	Value	Source(s)
Appearance	White to light yellow powder or lump	[1][4]
Melting Point	31-33 °C	[1][6]
Boiling Point	82 °C @ 15 mmHg	[1]
Purity	≥ 98% (by GC)	[1][4]
Storage	Store at room temperature	[1]

The Strategic Role of the Trifluoromethoxy Moiety in Drug Design

The inclusion of the -OCF₃ group is a deliberate and strategic choice in medicinal chemistry, designed to overcome common challenges in drug development. Its electron-withdrawing nature and high lipophilicity are central to its utility.

- **Metabolic Stability:** The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450. This "metabolic blocking" can significantly increase a drug's *in vivo* half-life, leading to more stable plasma concentrations and potentially less frequent dosing regimens.[2]
- **Enhanced Lipophilicity:** The trifluoromethoxy group is highly lipophilic (Hansch π value of +1.04), which can substantially improve a molecule's ability to permeate biological membranes. This is critical for oral bioavailability and for reaching targets within the central nervous system by crossing the blood-brain barrier.[3]
- **Modulation of Basicity:** As a strong electron-withdrawing group, the -OCF₃ moiety reduces the basicity (pKa) of the adjacent aniline amine. This modulation is crucial for optimizing interactions with biological targets and can help avoid off-target effects or undesirable physicochemical properties associated with more basic amines.

The value of this functional group is underscored by its presence in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the tuberculosis agent Pretomanid.[3]

Synthesis and Reaction Pathways

4-Chloro-2-(trifluoromethoxy)aniline is primarily utilized as an intermediate. A common and logical synthetic approach involves a two-step process starting from a substituted nitrobenzene, a standard pathway in industrial organic chemistry.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for the preparation of the target aniline.

The resulting aniline is a versatile precursor. The primary amine can undergo a wide range of reactions (e.g., acylation, alkylation, diazotization), while the chloro-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds.

Applications in Research and Development

The compound's structure makes it a valuable starting point for synthesizing a diverse range of target molecules across multiple industries.

[Click to download full resolution via product page](#)

Caption: Key application areas stemming from the core compound.

- Pharmaceutical Development: It is a key intermediate for producing various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents.[1][8]
- Agricultural Chemicals: The compound is instrumental in synthesizing modern herbicides and pesticides, where the chloro and trifluoromethoxy groups contribute to the biological activity and stability of the final products, enhancing crop protection.[1][8]
- Materials Science: In this field, it is used to formulate advanced polymers and specialty coatings. Its incorporation can enhance thermal stability, chemical resistance, and overall durability of materials exposed to harsh environmental factors.[1][8]

Analytical and Quality Control Protocols

To ensure the reliability of experimental results, rigorous quality control is essential. The following protocols describe self-validating methods for assessing the purity and confirming the identity of **4-Chloro-2-(trifluoromethoxy)aniline**.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity by separating the main compound from potential impurities.

- System Preparation:
 - HPLC System: A standard HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Detection Wavelength: 254 nm.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
- Chromatographic Run:
 - Inject 5 µL of the sample solution.
 - Run a gradient elution program, for instance: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% B to 10% B; 26-30 min, hold at 10% B. The gradient ensures the elution of both polar and non-polar impurities.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typical.[1]

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming molecular structure. Spectroscopic data for this compound is available in chemical databases.[9]

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR Analysis:
 - The spectrum should show distinct signals corresponding to the aromatic protons and the amine ($-\text{NH}_2$) protons.

- Expected Aromatic Signals: Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (~6.5-7.5 ppm), with splitting patterns dictated by their coupling to each other.
- Expected Amine Signal: A broad singlet corresponding to the two -NH₂ protons will be visible, typically downfield from the aromatic signals. Its chemical shift can vary depending on solvent and concentration.

- ¹⁹F NMR Analysis:
 - This is a crucial experiment for confirming the trifluoromethoxy group.
 - A single, sharp singlet is expected, as the three fluorine atoms are chemically equivalent and typically do not couple to nearby protons through the oxygen atom.
- ¹³C NMR Analysis:
 - This spectrum will confirm the carbon skeleton, showing seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

Safety, Handling, and Storage

While specific safety data for this exact compound is limited, its structure as a halogenated aniline warrants careful handling in accordance with good laboratory practices. Data from structurally similar compounds should be used as a guide.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [10]
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
Handling Precautions	Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
First-Aid (General)	Skin Contact: Wash off immediately with plenty of soap and water.[10][12] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10][12] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10] Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

Conclusion

4-Chloro-2-(trifluoromethoxy)aniline is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of the trifluoromethoxy group, make it an indispensable building block for developing next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemistry, applications, and handling is essential for any scientist looking to leverage its full potential in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-2-(trifluoromethoxy)aniline | 175205-77-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 5. 4-Chloro-2-(trifluoromethoxy)aniline [oakwoodchemical.com]
- 6. 175205-77-3 CAS MSDS (4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE | CAS 175205-77-3 [matrix-fine-chemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE(175205-77-3) 1H NMR [m.chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587044#4-chloro-2-trifluoromethoxy-aniline-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com